N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a fluorobenzylsulfonyl group, and an indole moiety
Preparation Methods
The synthesis of N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzylsulfonyl Group: This step involves the sulfonylation of the indole ring using a fluorobenzylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethoxyphenyl Group: The final step includes the acylation of the indole derivative with 2,4-dimethoxyphenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl position, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
When compared to similar compounds, N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide stands out due to its unique combination of functional groups. Similar compounds may include:
N-(2,4-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide: Lacks the fluorobenzylsulfonyl group, which may result in different chemical and biological properties.
N-(2,4-dimethoxyphenyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide: Contains a benzylsulfonyl group instead of a fluorobenzylsulfonyl group, potentially affecting its reactivity and biological activity.
The presence of the fluorobenzylsulfonyl group in this compound may confer unique properties, such as enhanced stability or specific interactions with biological targets, making it a compound of particular interest in scientific research.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O5S/c1-32-19-11-12-21(23(13-19)33-2)27-25(29)15-28-14-24(20-5-3-4-6-22(20)28)34(30,31)16-17-7-9-18(26)10-8-17/h3-14H,15-16H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYPEUMQIHKGLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.